molecular formula C19H20N4O3S B4512637 (4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine

(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine

Cat. No. B4512637
M. Wt: 384.5 g/mol
InChI Key: VAKFMDADGIIYDO-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole bearing compounds, including variations such as “(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine,” have garnered attention due to their biological activities. These compounds are synthesized through a series of steps, including the conversion of various organic acids into corresponding esters, hydrazides, and finally, 1,3,4-oxadiazoles (Khalid et al., 2016).

Synthesis Analysis

The synthesis of these compounds involves the conversion of organic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and finally, the target compounds through reactions with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride. The structures are confirmed by spectroscopic techniques (Khalid et al., 2016).

Molecular Structure Analysis

Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, have been conducted on related 1,3,4-oxadiazole derivatives to understand the molecular configuration, intermolecular interactions, and the reactive sites for electrophilic and nucleophilic attacks (Kumara et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloaddition reactions, to form complex structures such as sulfamidate-fused 2,6-disubstituted piperidin-4-ones, showcasing their reactivity and potential for synthesis of complex molecules (Liu et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, molecular conformation, and intermolecular hydrogen bonds, contribute significantly to their biological activities and are often studied through X-ray crystallography and spectroscopic methods (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and the ability to undergo cycloaddition reactions, are crucial for the synthesis of pharmacologically relevant derivatives. These properties are explored through synthesis and subsequent biological evaluation of the compounds (Liu et al., 2013).

properties

IUPAC Name

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c20-16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-21-18(22-26-19)14-4-2-1-3-5-14/h1-9,15H,10-13,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKFMDADGIIYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine
Reactant of Route 2
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine
Reactant of Route 3
Reactant of Route 3
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine
Reactant of Route 4
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine
Reactant of Route 5
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine
Reactant of Route 6
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine

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